3-methyl-4-phenylbut-3-enoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-phenylbut-3-enoic acid typically involves the reaction of bicyclo[1.1.0]butane carboxylic acid with diverse amines. This reaction is facilitated by specific catalysts and under controlled temperature and pressure conditions to ensure high yield and purity . The process can be summarized as follows:
Starting Materials: Bicyclo[1.1.0]butane carboxylic acid and a suitable amine.
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:
Batch Reactors: For small to medium-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction parameters and higher efficiency.
Purification: Post-reaction, the product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-phenylbut-3-enoic acid undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, this compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or hydroxides.
Scientific Research Applications
3-methyl-4-phenylbut-3-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-methyl-4-phenylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. It is known to act as a covalent binder, targeting cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects . The pathways involved include:
Covalent Binding: Formation of covalent bonds with cysteine residues.
Enzyme Modulation: Alteration of enzyme activity through covalent modification.
Signal Transduction: Impact on cellular signaling pathways through protein modification.
Comparison with Similar Compounds
3-methyl-4-phenylbut-3-enoic acid is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Bicyclo[1.1.0]butane derivatives: Known for their strained ring structure and reactivity.
Acrylamides: Used as bioisosteres but with different stability profiles.
Cyclopropanes: Another class of strained ring compounds with distinct reactivity patterns.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-methyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) |
InChI Key |
NGJLFMBOFBKYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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